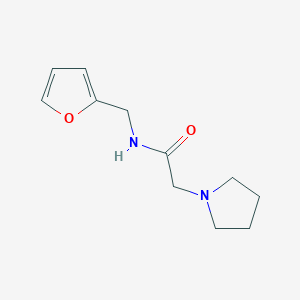![molecular formula C17H16Cl2F3N3OS B10967721 4-[(5-chlorothiophen-2-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10967721.png)
4-[(5-chlorothiophen-2-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a piperazine ring substituted with a chlorothiophene moiety and a chlorotrifluoromethylphenyl group, making it a molecule of interest for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(5-CHLOROTHIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic synthesis. A common route includes:
Formation of the Piperazine Core: Starting with piperazine, the core structure is often modified through nucleophilic substitution reactions.
Introduction of the Chlorothiophene Group: This step involves the reaction of piperazine with 5-chlorothiophene-2-carbaldehyde under reductive amination conditions.
Attachment of the Chlorotrifluoromethylphenyl Group: The final step includes the coupling of the intermediate with 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial synthesis may employ similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the implementation of robust purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmacology: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Probes: Used in research to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry:
Pharmaceuticals: Used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability. The piperazine ring facilitates interaction with biological targets, while the thiophene moiety contributes to its electronic properties, influencing its activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5-Chlorthiophen-2-yl)methylsulfamat: Ähnlich in der Struktur, jedoch mit einer Sulfamatgruppe anstelle eines Piperazinrings.
4-Chlor-2-(trifluormethyl)phenylisocyanat: Enthält die Trifluormethylphenylgruppe, jedoch ohne die Piperazin- und Thiophenringe.
Einzigartigkeit
4-[(5-Chlorthiophen-2-yl)methyl]-N-[2-Chlor-5-(trifluormethyl)phenyl]piperazin-1-carboxamid ist aufgrund der Kombination seiner strukturellen Merkmale einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl des Piperazin- als auch des Thiophenrings zusammen mit der Trifluormethylgruppe macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Die Chloratome an den aromatischen Ringen können durch verschiedene Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-[(5-Chlorthiophen-2-yl)methyl]-N-[2-Chlor-5-(trifluormethyl)phenyl]piperazin-1-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Gerüst für die Entwicklung neuer Medikamente verwendet werden, insbesondere solcher, die auf das zentrale Nervensystem abzielen.
Materialwissenschaften: Die einzigartigen strukturellen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften.
Biologische Studien: Es kann verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen wie Proteinen und Nukleinsäuren zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[(5-Chlorthiophen-2-yl)methyl]-N-[2-Chlor-5-(trifluormethyl)phenyl]piperazin-1-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Der Piperazinring kann mit verschiedenen biologischen Zielstrukturen interagieren, während die Thiophen- und Trifluormethylgruppen die Bindungsaffinität und -spezifität verbessern können. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Eigenschaften
Molekularformel |
C17H16Cl2F3N3OS |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2F3N3OS/c18-13-3-1-11(17(20,21)22)9-14(13)23-16(26)25-7-5-24(6-8-25)10-12-2-4-15(19)27-12/h1-4,9H,5-8,10H2,(H,23,26) |
InChI-Schlüssel |
VVWWOEADOKRMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetic acid](/img/structure/B10967659.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10967666.png)
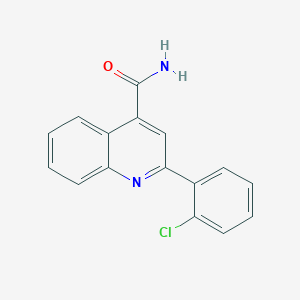
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10967672.png)
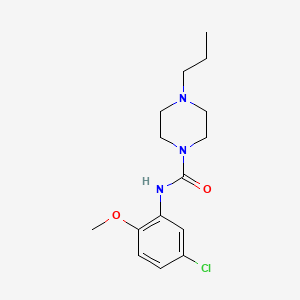

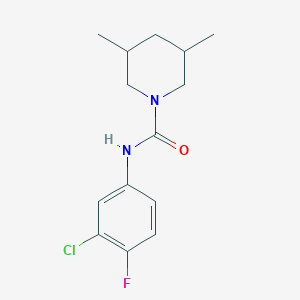
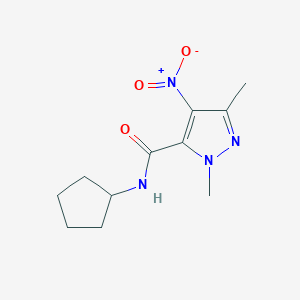
![3-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10967699.png)
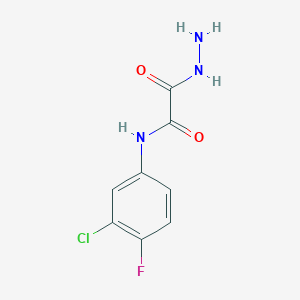
![2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10967710.png)

